(S)-alpha-(3-phenyl-allyl)-proline-HCl
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Overview
Description
(S)-alpha-(3-phenyl-allyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a phenyl-allyl group attached to the alpha position of the proline ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-(3-phenyl-allyl)-proline-HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available proline and 3-phenyl-allyl bromide.
Reaction Conditions: The proline is first protected using a suitable protecting group to prevent unwanted side reactions. The protected proline is then reacted with 3-phenyl-allyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Deprotection: The protecting group is removed under acidic conditions to yield (S)-alpha-(3-phenyl-allyl)-proline.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-(3-phenyl-allyl)-proline-HCl undergoes various chemical reactions, including:
Oxidation: The phenyl-allyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Epoxides and Diols: Formed through oxidation reactions.
Saturated Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(S)-alpha-(3-phenyl-allyl)-proline-HCl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-alpha-(3-phenyl-allyl)-proline-HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- Thio-benzoic acid S-(3-phenyl-allyl) ester
- Cinnamyl acetate
Uniqueness
(S)-alpha-(3-phenyl-allyl)-proline-HCl is unique due to its chiral nature and the presence of both a proline ring and a phenyl-allyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
(2S)-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,15H,5,9-11H2,(H,16,17);1H/b8-4+;/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZMLNWVESDERN-RMTAFBMCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC=CC2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(C/C=C/C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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